Cas no 861909-33-3 (Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI))

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) structure
861909-33-3 structure
商品名:Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)
CAS番号:861909-33-3
MF:C20H11Br2O4P
メガワット:506.080704927444
MDL:MFCD25372845
CID:4522616
PubChem ID:54762633

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 化学的及び物理的性質

名前と識別子

    • R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
    • 861909-33-3
    • (R)-2,6-Dibromo-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • 1644121-35-6
    • F74958
    • (11bS)-2,6-Dibromo-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
    • CS-0106881
    • Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
    • CS-0091906
    • S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
    • SCHEMBL887297
    • 10,16-dibromo-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
    • 10,16-dibromo-13-hydroxy-12,14-dioxa-13??-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
    • R-3,3'-dibromo-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (R)-3,3'-DIBROMO-1,1'-BINAPHTHYL-2,2'-DIYLHYDROGENPHOSPHATE
    • Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)
    • MDL: MFCD25372845
    • インチ: 1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24)
    • InChIKey: RRIATNDCYBAJIG-UHFFFAOYSA-N
    • ほほえんだ: O=P1(OC2C(=CC3C(C=2C2C(=C(C=C4C=2C=CC=C4)Br)O1)=CC=CC=3)Br)O

計算された属性

  • せいみつぶんしりょう: 505.87412g/mol
  • どういたいしつりょう: 503.87617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 0
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.2
  • トポロジー分子極性表面積: 55.8Ų

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A991527-250mg
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
861909-33-3 98%
250mg
$164.0 2025-02-25
Aaron
AR01NFYK-1g
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
861909-33-3 98%
1g
$180.00 2025-02-12
1PlusChem
1P01NFQ8-250mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
861909-33-3 98%
250mg
$132.00 2024-04-21
Ambeed
A991527-100mg
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
861909-33-3 98%
100mg
$107.0 2025-02-25
eNovation Chemicals LLC
D564709-100mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)-
861909-33-3 95%
100mg
$368 2024-05-25
1PlusChem
1P01NFQ8-100mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
861909-33-3 98%
100mg
$86.00 2024-04-21
Ambeed
A991527-1g
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
861909-33-3 98%
1g
$414.0 2025-02-25
Ambeed
A991527-5g
R-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
861909-33-3 98%
5g
$1096.0 2025-02-25
Aaron
AR01NFYK-250mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,2,6-dibromo-4-hydroxy-,4-oxide,(11bR)-
861909-33-3 98%
250mg
$46.00 2025-02-12
eNovation Chemicals LLC
D564709-100mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)-
861909-33-3 95%
100mg
$368 2025-02-20

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Pyridine Solvents: Water ;  0 °C → 25 °C; 5 h, 25 °C
リファレンス
Synthesis, Structural Analysis, and Catalytic Properties of Tetrakis(binaphthyl or octahydrobinaphthyl phosphate) Dirhodium(II,II) Complexes
Hrdina, Radim; et al, Organometallics, 2013, 32(2), 473-479

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; rt → 95 °C; 12 h, 95 °C; 95 °C → 0 °C
1.2 Reagents: Water ;  0 °C; 6 h, 0 °C → 95 °C
リファレンス
Chiral lithium salts of phosphoric acids as lewis acid-base conjugate catalysts for the enantioselective cyanosilylation of ketones
Hatano, Manabu; et al, Advanced Synthesis & Catalysis, 2008, 350, 1776-1780

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  6 h, rt
リファレンス
A Protecting-Group-Free Route to Chiral BINOL-Phosphoric Acids
Li, Bao-Jian; et al, European Journal of Organic Chemistry, 2011, 2011(20-21), 3932-3937

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) Raw materials

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) Preparation Products

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) 関連文献

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)に関する追加情報

Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) and Its Emerging Applications in Chemical Biology

The compound CAS no. 861909-33-3, formally known as Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI), represents a significant advancement in the field of chemical biology. This intricate molecular structure has garnered considerable attention due to its unique pharmacophoric features and potential applications in drug discovery and therapeutic development. The compound's architecture combines elements from two naphthalene rings with a dioxaphosphepine core, making it a versatile scaffold for designing novel bioactive molecules.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The presence of bromine and hydroxyl substituents in the molecular framework of this compound enhances its reactivity and binding affinity towards biological targets. Specifically, the 2,6-dibromo and 4-hydroxy groups contribute to its ability to interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs with minimal off-target effects.

The (11bR)- configuration of the dioxaphosphepine ring imparts a unique stereochemical environment that can influence the compound's biological activity. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their spatial arrangement. In the case of this compound, the (11bR) configuration has been shown to enhance its binding efficacy to certain protein targets. This finding underscores the importance of stereochemical control in the design of bioactive molecules.

Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have indicated that this compound may exhibit inhibitory effects on various kinases and transcription factors. These kinases are implicated in numerous diseases, including cancer and inflammatory disorders. By targeting these enzymes, the compound could potentially disrupt disease pathways and offer therapeutic benefits.

In vitro experiments have demonstrated promising results regarding the anti-proliferative properties of this compound. When tested on several cancer cell lines, it exhibited dose-dependent inhibition of cell growth. Mechanistic studies suggest that it may induce apoptosis by modulating mitochondrial function and disrupting signaling pathways critical for cell survival. These findings make it an attractive candidate for further development as an anti-cancer agent.

The role of dioxaphosphepine derivatives in medicinal chemistry is increasingly being recognized. The phosphorus atom in these heterocycles provides a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. The presence of oxygen atoms also enhances its solubility and bioavailability, which are essential factors for drug development.

Recent patents have been filed that describe synthetic routes to this compound and its derivatives. These synthetic strategies leverage modern techniques such as transition metal catalysis and flow chemistry to improve yield and scalability. The ability to produce this compound efficiently is crucial for advancing its preclinical development.

The integration of machine learning algorithms has further accelerated the discovery process for compounds like this one. By analyzing large datasets of bioactive molecules, these algorithms can identify patterns that correlate with biological activity. This approach has led to the identification of novel analogs with enhanced potency and selectivity.

The potential applications of this compound extend beyond oncology. Preclinical data suggest that it may also have anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This dual functionality makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

The synthesis of analogs has been a focal point for research groups investigating this scaffold. By modifying substituents such as bromine and hydroxyl groups, chemists can explore different pharmacological profiles without altering the core structure. This modular approach allows for rapid screening of diverse chemical space.

The regulatory landscape for new drug candidates continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. The preclinical data generated for this compound will be critical in navigating these regulatory hurdles and advancing it towards clinical trials.

In conclusion, Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide (CAS no. 861909-33-3) represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique molecular architecture and promising preclinical data make it an exciting candidate for further research and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:861909-33-3)
A1056957
清らかである:99%/99%
はかる:1g/5g
価格 ($):373.0/986.0